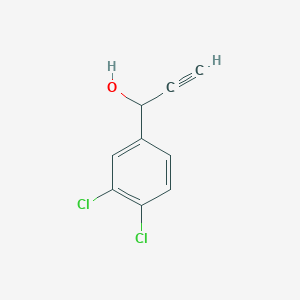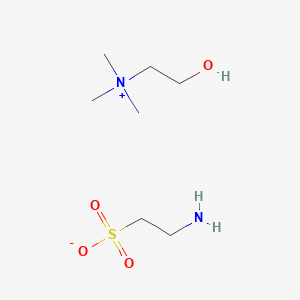![molecular formula C21H21ClN4O4 B11927110 ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)
ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate is a complex organic compound that features a benzimidazole core, a piperazine ring, and a chlorinated phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorinated Phenol Group: This step involves the chlorination of a phenol derivative, followed by its attachment to the benzimidazole core.
Formation of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzimidazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or DNA.
Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or bind to DNA to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate: shares similarities with other benzimidazole derivatives and piperazine-containing compounds.
Uniqueness
Structural Features: The combination of a benzimidazole core, a chlorinated phenol group, and a piperazine ring makes this compound unique.
Biological Activity: Its specific interactions with biological targets may differ from other similar compounds, leading to unique therapeutic potentials.
Eigenschaften
Molekularformel |
C21H21ClN4O4 |
|---|---|
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H21ClN4O4/c1-2-30-21(29)26-9-7-25(8-10-26)20(28)13-3-5-16-17(11-13)24-19(23-16)15-12-14(22)4-6-18(15)27/h3-6,11-12,27H,2,7-10H2,1H3,(H,23,24) |
InChI-Schlüssel |
KTBDPNGLOPBQOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=C(C=CC(=C4)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


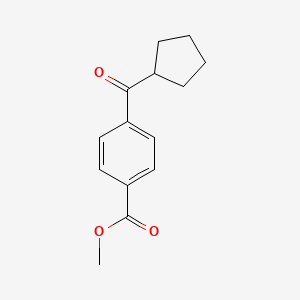
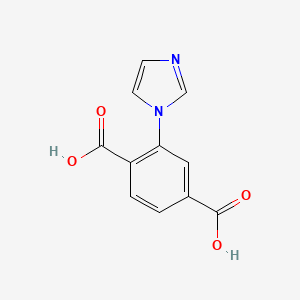
![(R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927048.png)
![N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)
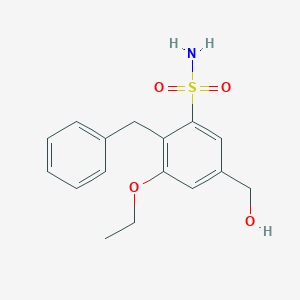
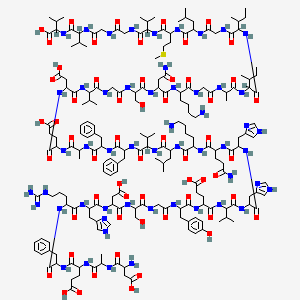
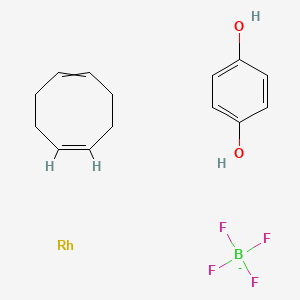
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)
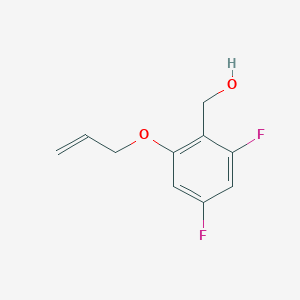
![1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B11927085.png)
